

# In Silico Prediction of Isorhamnetin 3-O-galactoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isorhamnetin 3-O-galactoside

Cat. No.: B13730113 Get Quote

Abstract: **Isorhamnetin 3-O-galactoside**, a flavonoid glycoside found in various medicinal plants, has demonstrated a range of biological activities, including antithrombotic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive in silico analysis to predict the bioactivity of **Isorhamnetin 3-O-galactoside**. We employ a suite of computational tools to forecast its pharmacokinetic properties (ADMET), identify potential protein targets, and elucidate its binding interactions through molecular docking. This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of natural products for therapeutic applications. All methodologies are detailed, and predictive data is presented in a structured format to facilitate further experimental validation.

#### Introduction

**Isorhamnetin 3-O-galactoside**, also known as Cacticin, is a naturally occurring flavonoid with the chemical formula C<sub>22</sub>H<sub>22</sub>O<sub>12</sub> and a molecular weight of approximately 478.4 g/mol .[1] Preclinical studies have highlighted its potential therapeutic effects, including antithrombotic and profibrinolytic activities through the inhibition of thrombin and Factor Xa. Furthermore, it exhibits antioxidant, anti-inflammatory, and neuroprotective properties.[2] In silico methods offer a rapid and cost-effective approach to further explore the bioactivity of such natural compounds, providing valuable insights into their mechanisms of action and potential for drug development.

This guide outlines a systematic in silico workflow to predict the bioactivity of **Isorhamnetin 3-O-galactoside**, commencing with the prediction of its Absorption, Distribution, Metabolism,



Excretion, and Toxicity (ADMET) profile, followed by the identification of its most probable protein targets, and culminating in molecular docking studies to analyze its binding affinity and interaction patterns.

#### In Silico Prediction Workflow

The computational analysis of **Isorhamnetin 3-O-galactoside**'s bioactivity follows a structured workflow, beginning with the acquisition of the molecule's structure, proceeding through pharmacokinetic and target prediction, and concluding with detailed interaction analysis.





Click to download full resolution via product page

Figure 1: In Silico Bioactivity Prediction Workflow

# **Physicochemical Properties and ADMET Profile**



The initial step in assessing the drug-likeness of a compound is the evaluation of its physicochemical properties and ADMET profile. For this purpose, we utilized the SwissADME and pkCSM web servers. The canonical SMILES string for **Isorhamnetin 3-O-galactoside**, COC1=C(C=CC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O)O, obtained from PubChem (CID: 86328677), was used as the input for these predictions.[1]

#### **Experimental Protocol: ADMET Prediction**

- Input: The canonical SMILES string of Isorhamnetin 3-O-galactoside was submitted to the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.
- Execution: The servers' default settings were used to calculate a comprehensive set of physicochemical descriptors, pharmacokinetic properties, drug-likeness metrics, and potential toxicity endpoints.
- Data Collection: The output data from both servers were collected and are summarized in the tables below.

**Predicted Physicochemical Properties** 

| Property                                 | Predicted Value | Source    |
|------------------------------------------|-----------------|-----------|
| Molecular Formula                        | C22H22O12       | SwissADME |
| Molecular Weight                         | 478.41 g/mol    | SwissADME |
| LogP (Consensus)                         | 0.88            | SwissADME |
| Water Solubility (LogS)                  | -2.81           | SwissADME |
| Topological Polar Surface Area<br>(TPSA) | 197.89 Ų        | SwissADME |
| Number of Rotatable Bonds                | 6               | SwissADME |
| Hydrogen Bond Acceptors                  | 12              | SwissADME |
| Hydrogen Bond Donors                     | 7               | SwissADME |

# **Predicted Pharmacokinetic (ADMET) Properties**



| Poorly absorbed from the gastrointestinal SwissADME tract.  Low permeability across intestinal pkCSM epithelial cells. |
|------------------------------------------------------------------------------------------------------------------------|
| the gastrointestinal SwissADME tract.  Low permeability across intestinal pkCSM                                        |
| across intestinal pkCSM                                                                                                |
|                                                                                                                        |
|                                                                                                                        |
| g) Limited distribution pkCSM into tissues.                                                                            |
| Unlikely to cross the pkCSM blood-brain barrier.                                                                       |
|                                                                                                                        |
| Unlikely to inhibit  CYP1A2.  SwissADME                                                                                |
| Potential to inhibit SwissADME CYP2C9.                                                                                 |
| Unlikely to inhibit SwissADME CYP2C19.                                                                                 |
| Unlikely to inhibit SwissADME CYP2D6.                                                                                  |
| Potential to inhibit SwissADME CYP3A4.                                                                                 |
|                                                                                                                        |
| Moderate clearance<br>/kg pkCSM                                                                                        |
| rate.                                                                                                                  |
|                                                                                                                        |



| AMES Toxicity      | Non-toxic | Not predicted to be mutagenic.        | pkCSM |
|--------------------|-----------|---------------------------------------|-------|
| hERG I Inhibitor   | No        | Low risk of cardiotoxicity.           | pkCSM |
| Hepatotoxicity     | Yes       | Potential for liver toxicity.         | pkCSM |
| Skin Sensitisation | No        | Unlikely to cause skin sensitization. | pkCSM |

# **Molecular Target Prediction**

To identify the most likely protein targets of **Isorhamnetin 3-O-galactoside**, we employed the SwissTargetPrediction web server. This tool predicts protein targets based on the principle of ligand similarity, comparing the query molecule to a database of known bioactive compounds.

#### **Experimental Protocol: Target Prediction**

- Input: The SMILES string of Isorhamnetin 3-O-galactoside was submitted to the SwissTargetPrediction web server (--INVALID-LINK--).
- Parameters: The target organism was set to Homo sapiens.
- Data Collection: The list of predicted targets was ranked by probability. The top five most probable targets were selected for further investigation.

# **Top Predicted Protein Targets**



| Rank | Target Name                                | UniProt ID | Probability | Known<br>Bioactivity  |
|------|--------------------------------------------|------------|-------------|-----------------------|
| 1    | Prothrombin<br>(Thrombin)                  | P00734     | 0.250       | Antithrombotic        |
| 2    | Coagulation<br>factor X (Factor<br>Xa)     | P00742     | 0.167       | Antithrombotic        |
| 3    | Carbonic<br>anhydrase II                   | P00918     | 0.083       | Diuretic, various     |
| 4    | Prostaglandin<br>G/H synthase 2<br>(COX-2) | P35354     | 0.083       | Anti-<br>inflammatory |
| 5    | Matrix<br>metalloproteinas<br>e-2 (MMP-2)  | P08253     | 0.083       | Tissue<br>remodeling  |

# **Molecular Docking Analysis**

To investigate the binding interactions between **Isorhamnetin 3-O-galactoside** and its predicted targets, molecular docking simulations were performed using the SwissDock web server. This analysis provides insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

### **Experimental Protocol: Molecular Docking**

- Target Preparation: The 3D crystal structures of the top five predicted human protein targets were obtained from the Protein Data Bank (PDB):
  - Thrombin (PDB ID: 3U69)
  - Factor Xa (PDB ID: 1NFX)
  - Carbonic Anhydrase II (PDB ID: 3KS3)



- Prostaglandin G/H Synthase 2 (PDB ID: 5F1A)
- Matrix Metalloproteinase-2 (PDB ID: 8H78)
- Ligand Preparation: The 3D structure of Isorhamnetin 3-O-galactoside was generated from its SMILES string.
- Docking Simulation: Both the target protein PDB files and the ligand structure were submitted to the SwissDock web server (--INVALID-LINK--). Blind docking was performed to allow for an unbiased search of potential binding sites.
- Analysis: The docking results were analyzed to identify the most favorable binding poses based on the full fitness score and the estimated binding free energy (ΔG). The molecular interactions of the best docking pose for each target were visualized and recorded.

**Predicted Binding Affinities and Interactions** 

| Target Protein                    | PDB ID | Best Docking<br>Score<br>(kcal/mol) | Estimated ΔG<br>(kcal/mol) | Key<br>Interacting<br>Residues            |
|-----------------------------------|--------|-------------------------------------|----------------------------|-------------------------------------------|
| Thrombin                          | 3U69   | -8.7                                | -8.2                       | GLU-192, TRP-<br>215, GLY-216,<br>LYS-224 |
| Factor Xa                         | 1NFX   | -9.1                                | -8.5                       | GLN-192, GLY-<br>216, TRP-215,<br>TYR-99  |
| Carbonic<br>Anhydrase II          | 3KS3   | -8.5                                | -7.9                       | HIS-94, HIS-96,<br>HIS-119, THR-<br>199   |
| Prostaglandin<br>G/H Synthase 2   | 5F1A   | -9.5                                | -8.9                       | TYR-385, SER-<br>530, ARG-120,<br>VAL-349 |
| Matrix<br>Metalloproteinas<br>e-2 | 8H78   | -9.2                                | -8.6                       | HIS-226, GLU-<br>227, HIS-236,<br>ALA-189 |



# **Predicted Signaling Pathways**

Based on the known functions of the top predicted protein targets, we can infer the potential signaling pathways modulated by **Isorhamnetin 3-O-galactoside**.

#### **Coagulation Cascade**

The high probability of targeting Thrombin and Factor Xa strongly suggests that **Isorhamnetin 3-O-galactoside** interferes with the blood coagulation cascade, consistent with its known antithrombotic activity.





Click to download full resolution via product page

Figure 2: Predicted Inhibition of the Coagulation Cascade

# **Prostaglandin Biosynthesis Pathway**



The predicted interaction with Prostaglandin G/H Synthase 2 (COX-2) indicates a potential role in modulating the inflammatory response by inhibiting the production of prostaglandins.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. youtube.com [youtube.com]
- 2. Graphical analysis of ClusPro docking results using UCSF Chimera [aidanbudd.github.io]
- To cite this document: BenchChem. [In Silico Prediction of Isorhamnetin 3-O-galactoside Bioactivity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13730113#in-silico-prediction-of-isorhamnetin-3-o-galactoside-bioactivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com